![molecular formula C18H24N2O2 B14342433 Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis- CAS No. 92633-18-6](/img/structure/B14342433.png)
Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[1,4-butanediylbis(iminomethylene)]bis- typically involves the reaction of phenol derivatives with butanediylbis(iminomethylene) intermediates under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow systems and advanced purification techniques to obtain high-purity products .
化学反応の分析
Types of Reactions
Phenol, 2,2’-[1,4-butanediylbis(iminomethylene)]bis- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Phenol, 2,2’-[1,4-butanediylbis(iminomethylene)]bis- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of Phenol, 2,2’-[1,4-butanediylbis(iminomethylene)]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The secondary amine groups may also participate in binding interactions, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
Phenol, 2,4-bis(1-phenylethyl)-: Another phenolic compound with different substituents on the aromatic ring.
Phenol, 2,4-Bis(1,1-Dimethylethyl): Known for its antibacterial activity and different structural features.
Uniqueness
Phenol, 2,2’-[1,4-butanediylbis(iminomethylene)]bis- is unique due to its specific butanediylbis(iminomethylene) linkage, which imparts distinct chemical properties and reactivity compared to other phenolic compounds. This uniqueness makes it valuable for specialized applications in scientific research and industry .
特性
CAS番号 |
92633-18-6 |
|---|---|
分子式 |
C18H24N2O2 |
分子量 |
300.4 g/mol |
IUPAC名 |
2-[[4-[(2-hydroxyphenyl)methylamino]butylamino]methyl]phenol |
InChI |
InChI=1S/C18H24N2O2/c21-17-9-3-1-7-15(17)13-19-11-5-6-12-20-14-16-8-2-4-10-18(16)22/h1-4,7-10,19-22H,5-6,11-14H2 |
InChIキー |
AVYDEJXAPPCWJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CNCCCCNCC2=CC=CC=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


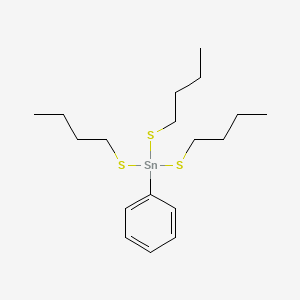
![1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14342352.png)


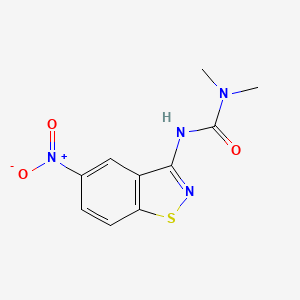
![N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea](/img/structure/B14342372.png)
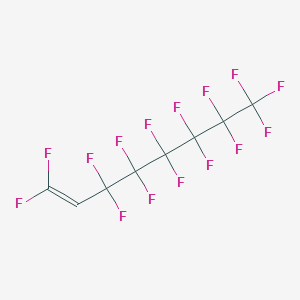
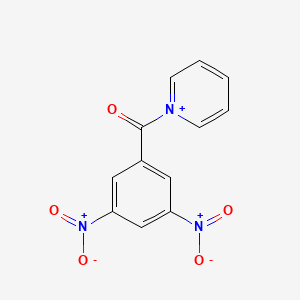
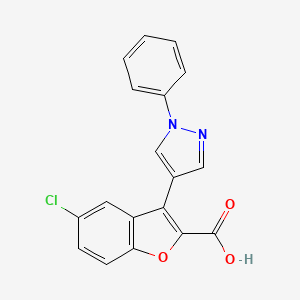
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)
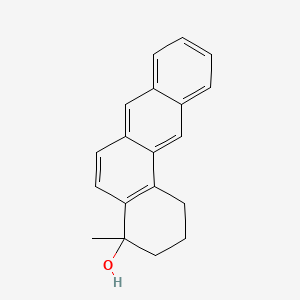
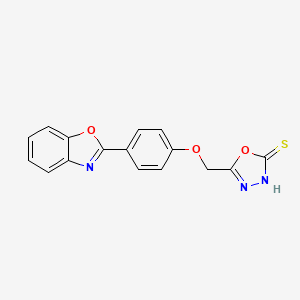

![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)
